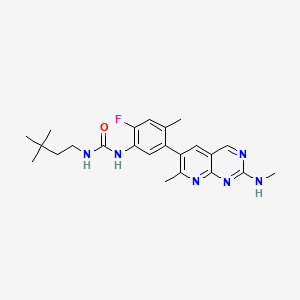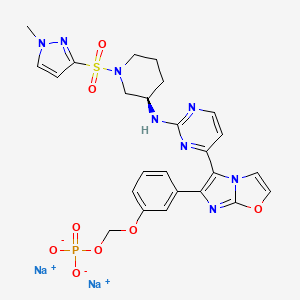
PCI-27483
Descripción general
Descripción
PCI-27483 es un inhibidor selectivo de molécula pequeña del factor de coagulación VII activado (FVIIa). Se ha desarrollado principalmente por su potencial como agente anticancerígeno, particularmente en el tratamiento de cánceres que sobreexpresan el factor tisular (TF), como los cánceres de páncreas, colon, mama y próstata . El compuesto funciona inhibiendo el complejo TF:FVIIa, que juega un papel crucial en la progresión tumoral, la angiogénesis y la metástasis .
Aplicaciones Científicas De Investigación
PCI-27483 se ha estudiado ampliamente por su potencial en la terapia contra el cáncer. Ha mostrado resultados prometedores en modelos preclínicos, donde inhibió el crecimiento tumoral en ratones implantados con células cancerosas . El compuesto también se ha evaluado en ensayos clínicos para su seguridad, farmacocinética y eficacia en combinación con gemcitabina para el tratamiento del cáncer de páncreas avanzado . Más allá de la oncología, la capacidad de this compound para inhibir la cascada de coagulación lo convierte en un candidato potencial para prevenir eventos tromboembólicos en pacientes con cáncer .
Mecanismo De Acción
PCI-27483 ejerce sus efectos inhibiendo selectivamente el factor de coagulación VII activado (FVIIa) en el complejo TF:FVIIa . Esta inhibición previene la activación del receptor 2 activado por proteasa (PAR2) y las subsiguientes vías de transducción de señales involucradas en la proliferación de células tumorales, la angiogénesis y la metástasis . Al bloquear estas vías, this compound reduce la invasividad y el crecimiento tumoral .
Análisis Bioquímico
Biochemical Properties
PCI-27483 interacts with the tissue factor (TF), the major initiator of the coagulation cascade . TF binds to and activates FVII, initiating a proteolytic cascade that leads to coagulation as well as intracellular signaling through the G protein-coupled receptor PAR2 . This signaling induces phosphorylation of Akt and MAPK .
Cellular Effects
This compound has been shown to inhibit the TF:FVIIa complex-induced phosphorylation of Akt and MAPK in BxPC3 cells, a human pancreatic cancer line that highly expresses TF . Furthermore, this compound blocks the TF:FVIIa induced secretion of IL8 in both BxPC3 cells and MDA-MB-231 breast cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the TF:FVIIa complex, which leads to a decrease in the phosphorylation of Akt and MAPK . This inhibition disrupts the intracellular signaling through the G protein-coupled receptor PAR2, thereby inhibiting tumor cell proliferation, angiogenesis, and metastasis of TF-overexpressing tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a syngeneic model, subcutaneous administration of this compound at 22.5 and 45 mg/kg bid to C57BL/6 mice implanted with LLC cells inhibited tumor growth by 45% and 48%, respectively, after 9 days of dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a xenograft model where CD1 nu/nu mice were implanted with HCT-116 (human colorectal carcinoma) cells, subcutaneous administration of this compound at 90 mg/kg bid, inhibited tumor growth by 65% during the first 11 days of treatment .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the coagulation cascade, where it acts as an inhibitor of the TF:FVIIa complex .
Métodos De Preparación
La síntesis de PCI-27483 implica varios pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes en condiciones controladas. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. . Los métodos de producción industrial probablemente incluirían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
PCI-27483 se somete a diversas reacciones químicas, centrándose principalmente en su interacción con el complejo TF:FVIIa. El compuesto inhibe la fosforilación de la cinasa regulada por señal extracelular (ERK) y la subsiguiente inducción de c-fos en las células cancerosas . También bloquea la secreción de interleucina-8 (IL-8) inducida por el complejo TF:FVIIa . Estas reacciones generalmente se llevan a cabo en condiciones fisiológicas, y los principales productos formados incluyen moléculas de señalización inhibidas y niveles reducidos de citoquinas proinflamatorias.
Comparación Con Compuestos Similares
Compuestos similares a PCI-27483 incluyen otros inhibidores del complejo TF:FVIIa, como la proteína anticoagulante de nematodos (rNAPc2) y otros inhibidores de molécula pequeña que se dirigen a los factores de coagulación . Lo que distingue a this compound es su selectividad por FVIIa y su eficacia demostrada en estudios preclínicos y clínicos . El mecanismo de acción único del compuesto y su potencial para la terapia combinada con agentes quimioterapéuticos existentes destacan su importancia en el tratamiento del cáncer.
Propiedades
IUPAC Name |
(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHHCAKBRKCLW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871266-63-6 | |
| Record name | PCI-27483 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871266636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCI-27483 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PCI-27483 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073LCU8U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


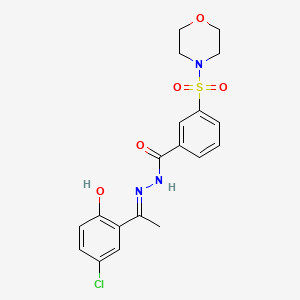


![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
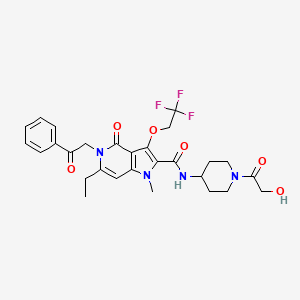
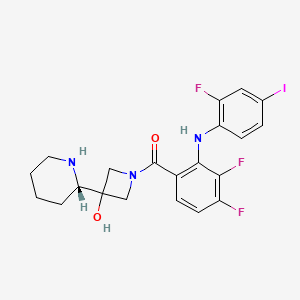
![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)
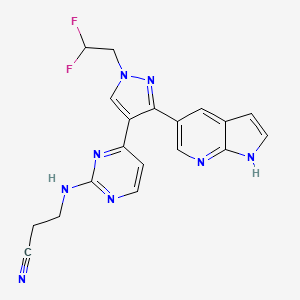


![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)
